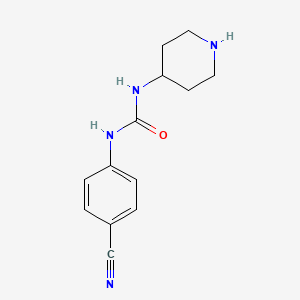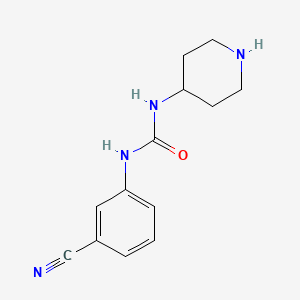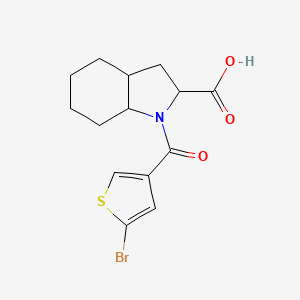![molecular formula C14H18N2O4 B7541268 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, commonly known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-31260 is a piperidine derivative that acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes.
Mechanism of Action
OPC-31260 exerts its pharmacological effects by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, OPC-31260 increases the levels of these hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, OPC-31260 has been shown to have anti-inflammatory and immunomodulatory properties. Studies have demonstrated that OPC-31260 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). OPC-31260 has also been shown to modulate the activity of immune cells such as T cells and B cells, suggesting that it may have potential therapeutic applications in autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using OPC-31260 in lab experiments is its specificity for 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, which allows for the selective inhibition of this enzyme without affecting other biological processes. However, OPC-31260 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. In addition, the use of OPC-31260 in lab experiments may be limited by its cost and availability.
Future Directions
There are several potential future directions for the research and development of OPC-31260. One area of interest is the exploration of its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of novel 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid inhibitors with improved pharmacokinetic properties and efficacy. Finally, the use of OPC-31260 in combination with other antidiabetic agents, such as metformin or insulin, may provide synergistic effects and improved glycemic control in patients with type 2 diabetes.
Synthesis Methods
The synthesis of OPC-31260 involves the reaction of piperidine-3-carboxylic acid with 2-oxopyridine-1-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields OPC-31260 as a white crystalline solid with a melting point of 215-217°C.
Scientific Research Applications
OPC-31260 has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. Clinical trials have demonstrated that OPC-31260 can effectively reduce blood glucose levels in patients with type 2 diabetes by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid activity. In addition to its antidiabetic effects, OPC-31260 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
1-[3-(2-oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-5-1-2-7-15(12)9-6-13(18)16-8-3-4-11(10-16)14(19)20/h1-2,5,7,11H,3-4,6,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDHDDKYVZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)


![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541245.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)

